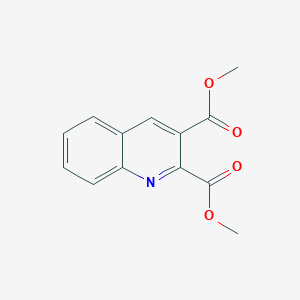

Dimethyl Quinoline-2,3-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl quinoline-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-17-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13(16)18-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLAVRGABNTTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451796 | |

| Record name | Dimethyl Quinoline-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17507-03-8 | |

| Record name | Dimethyl Quinoline-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of Dimethyl Quinoline-2,3-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl Quinoline-2,3-dicarboxylate (CAS No. 17507-03-8), a molecule of interest in medicinal chemistry and materials science. This document compiles available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for acquiring such spectra are also provided to ensure reproducibility and methodological rigor.

Molecular Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₃H₁₁NO₄[1]

-

Molecular Weight: 245.23 g/mol [1]

-

CAS Number: 17507-03-8[1]

-

Appearance: Light brown to yellow solid

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) |

| H-4 | ~8.4 | s | - | Ar-H | C-2 | ~150 |

| H-5 | ~8.2 | d | ~8.5 | Ar-H | C-3 | ~128 |

| H-8 | ~8.0 | d | ~8.5 | Ar-H | C-4 | ~138 |

| H-6 | ~7.8 | t | ~7.5 | Ar-H | C-4a | ~129 |

| H-7 | ~7.6 | t | ~7.5 | Ar-H | C-5 | ~130 |

| OCH₃ (C2-ester) | ~4.0 | s | - | -CH₃ | C-6 | ~128 |

| OCH₃ (C3-ester) | ~3.9 | s | - | -CH₃ | C-7 | ~131 |

| C-8 | ~129 | |||||

| C-8a | ~148 | |||||

| C=O (C2-ester) | ~165 | |||||

| C=O (C3-ester) | ~166 | |||||

| OCH₃ (C2-ester) | ~53 | |||||

| OCH₃ (C3-ester) | ~53 |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methyl) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1580, ~1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | C-O stretch (ester) |

| ~750 | Strong | Aromatic C-H out-of-plane bend |

Note: This data is predicted based on typical functional group frequencies.

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 245 | High | [M]⁺ (Molecular Ion) |

| 214 | Moderate | [M - OCH₃]⁺ |

| 186 | Moderate | [M - COOCH₃]⁺ |

| 158 | Moderate | [M - 2(COOCH₃) + H]⁺ |

| 128 | High | Quinoline fragment |

Note: Fragmentation pattern is predicted based on the structure and common fragmentation pathways of quinoline derivatives.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the tube and gently invert to ensure complete dissolution and homogeneity.

-

-

¹H NMR Spectrum Acquisition:

-

The spectrum is typically acquired on a 400 MHz or higher field spectrometer.

-

A standard single-pulse experiment is used.

-

Key parameters include a spectral width of 0-12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition:

-

A proton-decoupled pulse sequence is commonly employed.

-

Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer acquisition time are required.

-

The spectral width is typically set from 0 to 220 ppm.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

Chemical shifts are referenced to the internal standard (TMS).

-

Infrared (IR) Spectroscopy

The IR spectrum of a solid sample like this compound is typically obtained using the KBr (potassium bromide) pellet technique.[1]

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85.[1]

-

A background spectrum of a blank KBr pellet is recorded first.

-

The sample pellet is then placed in the sample holder, and the sample spectrum is acquired.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of small organic molecules.

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

-

Ionization:

-

The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-Depth Technical Guide to Dimethyl 2,3-quinolinedicarboxylate (CAS 17507-03-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for Dimethyl 2,3-quinolinedicarboxylate (CAS No. 17507-03-8). This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of quinoline derivatives. While this specific diester has limited publicly available data regarding its biological activity, this guide consolidates its known physicochemical properties, spectral data, and relevant synthetic protocols to serve as a foundational resource for further investigation.

Chemical Identity and Structure

Dimethyl 2,3-quinolinedicarboxylate is a heterocyclic compound featuring a quinoline core with two methyl ester groups at the 2 and 3 positions.[1] Its structure is confirmed by its IUPAC name, dimethyl quinoline-2,3-dicarboxylate.

Chemical Structure:

Caption: Molecular Structure of Dimethyl 2,3-quinolinedicarboxylate.

Physicochemical Properties

The known physical and chemical properties of Dimethyl 2,3-quinolinedicarboxylate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17507-03-8 | [1] |

| Molecular Formula | C₁₃H₁₁NO₄ | [1] |

| Molecular Weight | 245.23 g/mol | [1] |

| Appearance | Light brown to yellow solid | [1] |

| Melting Point | 107-108 °C | [1] |

| Boiling Point | 342 °C | [1] |

| Density | 1.273 g/cm³ | [1] |

| Flash Point | 160.8 °C | [1] |

| pKa (Predicted) | 0.10 ± 0.50 | [1] |

| Storage Temperature | Room temperature | [1] |

Spectral Data

Detailed spectral data for Dimethyl 2,3-quinolinedicarboxylate is not widely published in openly accessible formats. However, the following information has been compiled from available resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

FTIR spectra of related compounds, such as 1,4-dihydro-4-oxo-2,3-quinolinedicarboxylate, dimethyl ester, are available and can provide an indication of the expected functional group absorptions.[2] Key expected peaks for Dimethyl 2,3-quinolinedicarboxylate would include:

-

C=O stretching (ester): ~1720-1756 cm⁻¹

-

C-O-C stretching (ester): ~1098-1284 cm⁻¹

-

C-H stretching (aromatic and methyl): ~2900-3100 cm⁻¹

-

C=C and C=N stretching (quinoline ring): ~1400-1600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry data is available through specialized databases. The fragmentation pattern would be expected to show the molecular ion peak and fragments corresponding to the loss of methoxy and carbonyl groups.

Experimental Protocols

Synthesis

A detailed experimental protocol for the direct synthesis of Dimethyl 2,3-quinolinedicarboxylate is not extensively described in readily available literature. However, a common route involves the synthesis of the precursor, quinoline-2,3-dicarboxylic acid, followed by esterification.

4.1.1. Synthesis of Quinoline-2,3-dicarboxylic Acid

A patented method describes the preparation of quinoline-2,3-dicarboxylic acid from the hydrolysis of an N-substituted-acridinimide. This precursor is synthesized from an N-substituted-3-anilinosuccinimide, which in turn can be prepared from aniline and maleic anhydride.

Caption: Synthesis workflow for Quinoline-2,3-dicarboxylic Acid.

4.1.2. Esterification of Quinoline-2,3-dicarboxylic Acid

A general and widely used method for the esterification of carboxylic acids is the Fischer esterification. While a specific protocol for this compound is not available, a general procedure would involve:

-

Dissolution: Dissolve quinoline-2,3-dicarboxylic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Caption: General workflow for Fischer Esterification.

Biological Activity and Drug Development Potential

As of the date of this document, there is no specific information in the peer-reviewed scientific literature detailing the biological activity, pharmacological properties, or involvement in any signaling pathways of Dimethyl 2,3-quinolinedicarboxylate.

However, the quinoline scaffold is a well-established privileged structure in medicinal chemistry and drug discovery. Various quinoline derivatives have demonstrated a broad spectrum of biological activities, including:

-

Antimalarial

-

Anticancer

-

Antimicrobial

-

Anticonvulsant

-

Anti-inflammatory

-

Cardiovascular effects

The presence of the quinoline nucleus in Dimethyl 2,3-quinolinedicarboxylate suggests that it could be a candidate for biological screening assays to explore its potential therapeutic applications. Further research is required to determine if this specific compound exhibits any of the activities associated with the broader class of quinoline derivatives.

Safety and Handling

Based on available safety data sheets, Dimethyl 2,3-quinolinedicarboxylate is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Dimethyl 2,3-quinolinedicarboxylate is a readily characterizable organic compound with a quinoline core structure that is of interest in medicinal chemistry. This guide has summarized the available physicochemical and spectral data, along with a plausible synthetic route. The significant gap in the current knowledge lies in its biological activity. For researchers and drug development professionals, this compound represents an opportunity for initial screening and investigation to determine if it possesses any of the valuable pharmacological properties associated with other quinoline derivatives. Further studies are warranted to fully elucidate its biological profile and potential as a lead compound in drug discovery programs.

References

An In-depth Technical Guide to Dimethyl Quinoline-2,3-dicarboxylate

This technical guide provides comprehensive information on Dimethyl Quinoline-2,3-dicarboxylate, targeting researchers, scientists, and professionals in drug development. The document covers its chemical identity, physicochemical properties, synthesis protocols, and its role as a chemical intermediate.

Chemical Identity and Nomenclature

This compound is a heterocyclic compound belonging to the quinoline class. The definitive IUPAC name for this compound is This compound [1]. It is commonly identified by its CAS Registry Number, 17507-03-8 [1].

A variety of synonyms are used in literature and commercial listings to refer to this chemical, including:

-

Dimethyl 2,3-quinolinedicarboxylate[1]

-

Quinoline-2,3-dicarboxylic acid dimethyl ester[1]

-

2,3-Quinolinedicarboxylic acid, dimethyl ester[1]

-

Acridinic acid dimethyl ester

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below, providing a clear reference for experimental and theoretical applications.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO₄ | [1] |

| Molecular Weight | 245.23 g/mol | [1] |

| Appearance | Light brown to yellow solid | |

| Melting Point | 107-108 °C | |

| Boiling Point | 342 °C (Predicted) | |

| Density | 1.273 g/cm³ (Predicted) | |

| InChIKey | LJLAVRGABNTTSN-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OC | [1] |

Experimental Protocols: Synthesis

The synthesis of the quinoline-2,3-dicarboxylate scaffold is classically achieved via the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester[2][3][4].

Protocol: Friedländer Synthesis of Diethyl Quinoline-2,3-dicarboxylate

A common route to quinoline-2,3-dicarboxylate esters involves the reaction of 2-aminobenzaldehyde with diethyl oxalacetate[5]. The subsequent conversion to the dimethyl ester can be accomplished through standard transesterification.

-

Step 1: Reaction Setup

-

To a round-bottom flask, add 2-aminobenzaldehyde (1.0 equivalent) and a suitable solvent such as ethanol or acetic acid.

-

Add diethyl oxalacetate (1.1 equivalents) to the solution.

-

Introduce a catalytic amount of a base (e.g., piperidine, sodium hydroxide) or acid (e.g., p-toluenesulfonic acid) to the mixture[2][4]. The choice of catalyst can influence reaction time and yield.

-

-

Step 2: Cyclocondensation

-

Heat the reaction mixture to reflux (typically 80-120 °C) with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. This process involves an initial condensation to form an imine or enamine, followed by intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring[3][4].

-

-

Step 3: Isolation and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the crude product by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure Diethyl Quinoline-2,3-dicarboxylate.

-

-

Step 4: Transesterification to Dimethyl Ester

-

Dissolve the purified diethyl ester in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., H₂SO₄) or a suitable transesterification catalyst.

-

Heat the mixture to reflux and monitor by TLC.

-

Upon completion, neutralize the catalyst, remove the excess methanol, and purify the resulting this compound using standard techniques.

-

Visualized Workflows and Relationships

Caption: Experimental workflow for the Friedländer synthesis of this compound.

Caption: Logical relationships of this compound as a key chemical intermediate.

Role in Drug Discovery and Development

While specific biological activities for this compound itself are not extensively documented, its core structure—the quinoline nucleus—is a "privileged scaffold" in medicinal chemistry. Quinoline derivatives exhibit a vast range of pharmacological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and anticonvulsant properties[6][7][8].

Therefore, this compound serves as a valuable and versatile building block for the synthesis of more complex, biologically active molecules[9]. The dicarboxylate functional groups at the 2 and 3 positions are ripe for chemical modification, allowing for the systematic development of compound libraries. Researchers can leverage these reactive sites to introduce diverse pharmacophores, aiming to enhance target binding, selectivity, and pharmacokinetic profiles in the pursuit of novel therapeutic agents. Its primary role is that of a key intermediate in the synthetic route toward new chemical entities for drug discovery programs.

References

- 1. This compound | C13H11NO4 | CID 11010215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Quinoline Dicarboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of quinoline dicarboxylate esters. This class of compounds is of significant interest in medicinal chemistry due to the versatile pharmacological activities of the quinoline scaffold. This document is intended to serve as a valuable resource for researchers and scientists involved in the design, synthesis, and evaluation of novel quinoline-based therapeutic agents.

Physicochemical Properties

Quinoline dicarboxylate esters are a diverse group of molecules with physicochemical properties that are highly dependent on the nature and position of substituents on the quinoline ring system, as well as the type of ester groups. Generally, they are solid at room temperature and exhibit moderate to good solubility in common organic solvents.

Tabulated Physical Properties

The following table summarizes key physical properties for a selection of quinoline dicarboxylate esters.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

| Dimethyl quinoline-2,3-dicarboxylate | C₁₃H₁₁NO₄ | 245.23 | - | - | [1] |

| Diethyl quinoline-2,3-dicarboxylate | C₁₅H₁₅NO₄ | 273.28 | - | - | |

| Ethyl quinoline-3-carboxylate | C₁₂H₁₁NO₂ | 201.22 | 63-67 | 120 (at 0.4 mmHg) | [2] |

| 4-Hydroxy-quinoline-3-carboxylic acid methyl ester | C₁₂H₁₁NO₃ | 217.22 | 270 | - | [3] |

Solubility

Quinoline derivatives generally show good solubility in a range of organic solvents, a property attributed to their aromatic and heterocyclic nature. While specific quantitative solubility data for a broad range of quinoline dicarboxylate esters is limited, their structural analogues provide insight into their likely solubility characteristics. They are expected to be soluble in solvents such as chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and ethanol.

Spectroscopic Properties

The structural elucidation and characterization of quinoline dicarboxylate esters rely heavily on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of quinoline dicarboxylate esters. The chemical shifts of the protons and carbons are influenced by the electronic environment within the molecule.

¹H NMR: The aromatic protons of the quinoline ring typically appear in the region of δ 7.0-9.0 ppm. The protons of the ester alkyl groups will appear further upfield, with the specific chemical shift depending on their proximity to the oxygen atom. For example, the methyl protons of a methyl ester will typically be a singlet around δ 3.5-4.0 ppm, while the methylene and methyl protons of an ethyl ester will appear as a quartet and a triplet, respectively.

¹³C NMR: The carbonyl carbons of the ester groups are characteristically found in the downfield region of the spectrum, typically between δ 160-175 ppm. The aromatic carbons of the quinoline ring give rise to a series of signals in the δ 120-150 ppm range.

Example Spectral Data for (E)-Diethyl 2-styrylquinoline-3,4-dicarboxylate: [4]

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.01-8.38 (d, J ≈ 16.0 Hz, 1H, vinylic), 7.42-7.78 (d, J ≈ 16.0 Hz, 1H, vinylic), 7.20-8.00 (m, aromatic protons), 4.30-4.50 (q, 4H, -OCH₂CH₃), 1.30-1.50 (t, 6H, -OCH₂CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 166.64, 165.99 (C=O), 151.73, 148.26, 138.94, 136.61, 136.25, 131.08, 129.46, 128.56, 128.44, 127.41, 127.34, 125.13, 123.86, 123.48, 122.08 (aromatic and vinylic carbons), 62.08, 61.95 (-OCH₂), 13.88, 13.85 (-CH₃).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for quinoline dicarboxylate esters include:

-

C=O stretching: A strong absorption band in the region of 1700-1750 cm⁻¹, characteristic of the ester carbonyl group.[5]

-

C-O stretching: Bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bond of the ester.

-

C=C and C=N stretching: Aromatic ring vibrations observed in the 1400-1600 cm⁻¹ region.

-

C-H stretching: Aromatic C-H stretching bands typically appear above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra of quinoline dicarboxylate esters are characterized by absorption bands in the UV region, arising from π-π* electronic transitions within the aromatic quinoline system. The position and intensity of these bands can be influenced by the nature and position of substituents on the quinoline ring. Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift. Some functionalized quinoline dicarboxylate esters have been shown to exhibit fluorescence, making them useful as fluorescent probes.[6]

Experimental Protocols

The synthesis of quinoline dicarboxylate esters can be achieved through various methods. One common approach is a one-pot, three-component reaction involving anilines, acetylenedicarboxylates, and a catalyst.[7]

General Procedure for the Synthesis of Quinoline-2,4-dicarboxylate Derivatives

The following is a general experimental protocol for the synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and dimethyl/diethyl acetylenedicarboxylates using molecular iodine as a catalyst.[7]

Materials:

-

Aryl amine (1.0 mmol)

-

Dimethyl or Diethyl acetylenedicarboxylate (2.2 mmol)

-

Molecular Iodine (I₂) (0.2 mmol, 20 mol%)

-

Acetonitrile (5 mL)

Procedure:

-

A mixture of the aryl amine (1.0 mmol), dimethyl or diethyl acetylenedicarboxylate (2.2 mmol), and molecular iodine (0.2 mmol) in acetonitrile (5 mL) is taken in a round-bottom flask.

-

The reaction mixture is stirred at 80 °C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the reaction mixture is cooled to room temperature.

-

The solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired quinoline-2,4-dicarboxylate derivative.

Caption: Workflow for the synthesis of quinoline-2,4-dicarboxylate derivatives.

Relevance in Drug Development: Signaling Pathways

Quinoline derivatives are known to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. While research specifically on quinoline dicarboxylate esters is ongoing, the broader class of quinoline compounds provides valuable insights into their potential mechanisms of action.

Anticancer Activity: Targeting EGFR, HER2, and PI3K/Akt/mTOR Pathways

Many quinoline derivatives exhibit anticancer activity by inhibiting protein kinases that are crucial for tumor growth and survival.[8][9]

-

EGFR and HER2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that, when overexpressed or mutated, can drive cancer cell proliferation. Some quinoline-based compounds have been developed as dual inhibitors of EGFR and HER2.[8][9]

Caption: Inhibition of EGFR/HER2 signaling by quinoline derivatives.

-

PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Quinoline-based molecules have been designed to act as dual inhibitors of PI3K and mTOR.[10][11]

Caption: Dual inhibition of the PI3K/mTOR pathway by quinoline derivatives.

Neuroprotective Effects

Quinoline derivatives have also shown promise as neuroprotective agents, potentially through their antioxidant properties and their ability to modulate pathways involved in neuronal cell death. While specific mechanisms for quinoline dicarboxylate esters are still under investigation, related compounds suggest potential interactions with pathways that regulate oxidative stress and apoptosis.

This guide provides a foundational understanding of the physical and chemical properties of quinoline dicarboxylate esters. Further research is needed to fully elucidate the structure-activity relationships and therapeutic potential of this important class of compounds.

References

- 1. This compound | C13H11NO4 | CID 11010215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 7. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Untapped Therapeutic Potential of Quinoline-2,3-Dicarboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. Within this broad class of compounds, derivatives of quinoline-2,3-dicarboxylic acid represent a relatively underexplored chemical space with significant therapeutic potential. While comprehensive data on quinoline-2,3-dicarboxylate derivatives specifically is limited in publicly available literature, this technical guide aims to provide an in-depth overview of the potential biological activities of this subclass by examining the well-documented activities of structurally related quinoline-2- and quinoline-3-carboxylic acid derivatives. This guide will delve into their potential as anticancer, anti-inflammatory, and antimicrobial agents, presenting available quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate further research and development in this promising area.

Potential Anticancer Activity

Quinoline carboxylic acid derivatives have demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to their ability to intercalate with DNA, inhibit key enzymes involved in cancer progression, and induce apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the reported in vitro anticancer activities of representative quinoline-carboxylic acid derivatives. It is important to note that these are not quinoline-2,3-dicarboxylate derivatives but serve as the closest available analogs to project potential efficacy.

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Quinoline-2-carboxylic acid | HeLa (Cervical Cancer) | Not Specified | Significant Cytotoxicity | [1][2] |

| Quinoline-3-carboxylic acid | MCF7 (Breast Cancer) | Not Specified | Remarkable Growth Inhibition | [1][2] |

| Quinoline-4-carboxylic acid | MCF7 (Breast Cancer) | Not Specified | Remarkable Growth Inhibition | [1][2] |

| 1,2-dihydro-2-oxo-4-quinoline carboxylic acid | MCF7 (Breast Cancer) | Not Specified | Remarkable Growth Inhibition | [1][2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining the cytotoxicity of quinoline derivatives.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the quinoline-2,3-dicarboxylate derivatives.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Potential Anti-inflammatory Activity

Quinoline carboxylic acid derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro anti-inflammatory activity of quinoline carboxylic acid derivatives.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW264.7 | Appreciable anti-inflammatory affinity | [1][2] |

| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 | Appreciable anti-inflammatory affinity | [1][2] |

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for measuring nitric oxide (NO) production by cells, a key inflammatory mediator.

Workflow for Griess Assay

Caption: Workflow of the Griess assay for measuring nitric oxide production.

Methodology:

-

Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the quinoline-2,3-dicarboxylate derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add Griess reagent to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored azo compound.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve and calculate the percentage inhibition of NO production.

Signaling Pathway: NF-κB Inhibition

A plausible mechanism for the anti-inflammatory effects of quinoline carboxylic acid derivatives is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[3]

Proposed NF-κB Inhibition Pathway

Caption: Proposed mechanism of NF-κB inhibition by quinoline-2,3-dicarboxylate derivatives.

Potential Antimicrobial Activity

The quinoline core is present in several well-established antibacterial drugs. Carboxylic acid derivatives of quinoline have also been investigated for their antimicrobial properties.

Quantitative Antimicrobial Activity Data

The following table provides a summary of the minimum inhibitory concentrations (MICs) for some quinoline derivatives against various microbial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 1-cyclopropyl-6-fluoro-7-(substituted azole)-8-methoxy-4-oxoquinoline-3-carboxamide derivatives | Staphylococcus aureus | Moderate to good inhibition | [4] |

| 1-cyclopropyl-6-fluoro-7-(substituted azole)-8-methoxy-4-oxoquinoline-3-carboxamide derivatives | Escherichia coli | Moderate to good inhibition | [4] |

| 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivatives | Various Gram-positive and Gram-negative bacteria | Active | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Caption: Workflow for the broth microdilution assay to determine the MIC of quinoline derivatives.

Methodology:

-

Compound Dilution: Prepare two-fold serial dilutions of the quinoline-2,3-dicarboxylate derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (typically 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Neuroprotective Activity

While direct evidence for the neuroprotective effects of quinoline-2,3-dicarboxylate derivatives is lacking, the structurally related quinolinic acid (a pyridine-2,3-dicarboxylic acid) is a known endogenous NMDA receptor agonist with excitotoxic properties.[6] This suggests that derivatives of quinoline-2,3-dicarboxylic acid could potentially modulate neuronal activity. Further research is warranted to explore whether these compounds can be designed to act as antagonists or modulators at glutamate receptors, thereby offering neuroprotection.

This technical guide highlights the significant, albeit largely extrapolated, potential of quinoline-2,3-dicarboxylate derivatives as a versatile scaffold for the development of novel therapeutic agents. The available data on structurally similar quinoline mono-carboxylic acids strongly suggest that this subclass warrants further investigation for its anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on the synthesis of a focused library of quinoline-2,3-dicarboxylate derivatives to systematically evaluate their biological activities. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern potency and selectivity for various biological targets. Furthermore, elucidation of the precise mechanisms of action, including the identification of specific molecular targets and signaling pathways, will be essential for the rational design of more effective and safer drug candidates. The exploration of their neuroprotective potential, given the known neuroactivity of the related quinolinic acid, could also open up new avenues for therapeutic intervention in neurological disorders.

References

- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and evaluation of novel antimicrobial quinoline derivatives [wisdomlib.org]

- 5. apjhs.com [apjhs.com]

- 6. Neurotoxicity of quinolinic acid and its derivatives in hypoxic rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Friedländer Synthesis of Quinoline-2,3-dicarboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedländer synthesis for the preparation of quinoline-2,3-dicarboxylic acid esters. These compounds are valuable scaffolds in medicinal chemistry and drug development due to the diverse biological activities exhibited by the quinoline core. This document details the reaction mechanism, experimental protocols, and relevant data to assist researchers in the synthesis and further exploration of these important molecules.

Introduction to the Friedländer Synthesis

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a powerful and versatile method for the construction of the quinoline ring system. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[1][2] The synthesis of quinoline-2,3-dicarboxylic acid esters specifically employs a 2-aminoaryl aldehyde and a β-ketoester with an additional ester group, such as diethyl oxalacetate.

While the classical approach provides a direct route to these structures, a significant challenge lies in the instability of the 2-aminobenzaldehyde reactant.[3] Modern adaptations often address this by employing in situ generation of the aminoaldehyde from more stable precursors, such as 2-nitrobenzaldehydes.[4]

Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions (acidic or basic catalysis).

Under basic conditions , the reaction is believed to initiate with an aldol condensation between the enolate of the dicarbonyl compound (diethyl oxalacetate) and the 2-aminobenzaldehyde. This is followed by an intramolecular cyclization via imine formation and subsequent dehydration to yield the aromatic quinoline ring system.

Under acidic conditions , the initial step is often the formation of a Schiff base between the 2-aminobenzaldehyde and the amine. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline product.

dot

Caption: Generalized mechanism of the base-catalyzed Friedländer synthesis.

Quantitative Data

The following table summarizes representative data for the synthesis of quinoline-2,3-dicarboxylic acid esters and related derivatives. It is important to note that yields can be highly dependent on the specific substrates and reaction conditions employed.

| Entry | 2-Aminoaryl Precursor | Dicarbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |

| 1 | 2-Aminobenzaldehyde | Diethyl oxalacetate | NaOH, EtOH, Reflux | Not specified | [3] (citing Hozer & von Niementowski, 1927) |

| 2 | 2-Nitrobenzaldehyde | Diethyl oxalacetate | Fe/AcOH (in situ reduction) | Moderate to Good | [4] (generalized) |

| 3 | 2-Aminobenzophenone | Dimethyl acetylenedicarboxylate | Catalyst-free, mild conditions | High | [5] |

Experimental Protocols

Classical Friedländer Synthesis of Diethyl Quinoline-2,3-dicarboxylate (Representative Protocol)

This protocol is based on the classical approach and should be optimized for specific laboratory conditions. Caution: 2-aminobenzaldehyde is unstable and should be used fresh or generated in situ.

Materials:

-

2-Aminobenzaldehyde

-

Diethyl oxalacetate

-

Ethanol (absolute)

-

Sodium hydroxide (or other suitable base)

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) in absolute ethanol.

-

Add diethyl oxalacetate (1.1 eq) to the solution.

-

Add a catalytic amount of sodium hydroxide.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Situ Generation of 2-Aminobenzaldehyde for Friedländer Synthesis

To circumvent the instability of 2-aminobenzaldehyde, it can be generated in situ from 2-nitrobenzaldehyde followed by the Friedländer condensation in a one-pot procedure.

Materials:

-

2-Nitrobenzaldehyde

-

Iron powder

-

Acetic acid

-

Diethyl oxalacetate

-

Ethanol

Procedure:

-

To a stirred solution of 2-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and acetic acid, add iron powder (excess).

-

Heat the mixture to reflux until the reduction to 2-aminobenzaldehyde is complete (monitor by TLC).

-

Cool the reaction mixture slightly and add diethyl oxalacetate (1.1 eq).

-

Continue to reflux the mixture to effect the Friedländer condensation.

-

Upon completion, cool the mixture and filter to remove the iron salts.

-

Work up the filtrate as described in the classical protocol (neutralization, extraction, drying, and purification).

Visualization of Experimental Workflow

dot

Caption: A typical experimental workflow for the Friedländer synthesis.

Characterization Data

Diethyl Quinoline-2,3-dicarboxylate [6]

-

Molecular Formula: C₁₅H₁₅NO₄

-

Molecular Weight: 273.28 g/mol

-

Appearance: Expected to be a solid.

-

¹H NMR (predicted): Signals corresponding to the aromatic protons of the quinoline ring and the ethyl ester groups.

-

¹³C NMR (predicted): Signals for the quinoline ring carbons and the ester carbonyl and ethyl carbons.

-

Mass Spectrometry (MS): m/z [M]+ calculated for C₁₅H₁₅NO₄: 273.10.

Conclusion

The Friedländer synthesis remains a fundamental and valuable tool for the synthesis of quinoline-2,3-dicarboxylic acid esters. While the classical method faces challenges with the stability of 2-aminobenzaldehyde, modern adaptations, such as in situ generation from stable precursors, offer practical solutions for researchers. The information and protocols provided in this guide are intended to serve as a foundation for the successful synthesis and further investigation of this important class of compounds in the pursuit of new therapeutic agents.

References

An In-Depth Technical Guide to the Discovery and History of Quinoline-2,3-dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of quinoline-2,3-dicarboxylic acids. It details the evolution of synthetic methodologies, from early 20th-century preparations to more contemporary, scalable processes. The guide also explores the significant biological activities of quinoline-2,3-dicarboxylic acid derivatives, with a particular focus on their role as N-methyl-D-aspartate (NMDA) receptor antagonists, distinguishing them from the neurotoxic endogenous metabolite, quinolinic acid (pyridine-2,3-dicarboxylic acid). Detailed experimental protocols for key synthetic methods, quantitative data on biological activities, and visualizations of synthetic workflows and signaling pathways are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: Distinguishing Quinoline-2,3-dicarboxylic Acid from Quinolinic Acid

Quinoline-2,3-dicarboxylic acid, a bicyclic heteroaromatic compound, is a significant scaffold in medicinal chemistry. It is crucial to distinguish it from the structurally related but biologically distinct quinolinic acid (pyridine-2,3-dicarboxylic acid). While both are dicarboxylic acids of a nitrogen-containing heterocycle, quinoline-2,3-dicarboxylic acid possesses a fused benzene ring. Quinolinic acid is a well-known neurotoxic agonist of the NMDA receptor, a key player in the kynurenine pathway of tryptophan metabolism.[1][2] In contrast, derivatives of quinoline-2,3-dicarboxylic acid have been explored as potential therapeutic agents, including as antagonists of the NMDA receptor.[3] This guide will focus exclusively on the history, synthesis, and biological importance of quinoline-2,3-dicarboxylic acid and its derivatives.

Historical Perspective: The Discovery and Early Synthesis

The precise first synthesis of quinoline-2,3-dicarboxylic acid is not definitively documented in readily available contemporary sources. However, early 20th-century chemical literature points towards its preparation through established named reactions for quinoline synthesis.

The Friedländer Synthesis

One of the earliest documented methods for preparing esters of quinoline-2,3-dicarboxylic acid is a variation of the Friedländer synthesis. In 1927, L. Hozer and S. von Niementowski reported the reaction of 2-aminobenzaldehyde with diethyloxalacetate.[2] This condensation reaction, a cornerstone in quinoline chemistry, provided a direct route to the quinoline-2,3-dicarboxylate scaffold. However, this method's utility for large-scale synthesis is hampered by the instability and challenging preparation of 2-aminobenzaldehyde.[2][4]

Ozonolysis of Acridine

Another classical approach involves the oxidative cleavage of a larger polycyclic aromatic system. The ozonolysis of acridine, a three-ring heterocyclic compound, followed by oxidative workup, yields quinoline-2,3-dicarboxylic acid.[2] While effective on a laboratory scale, the limited availability of acridine and the hazardous nature of ozonolysis make this method less practical for industrial applications.[2]

Evolution of Synthetic Methodologies

The challenges associated with early synthetic routes spurred the development of more efficient and scalable methods for the preparation of quinoline-2,3-dicarboxylic acid, primarily driven by its utility as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.

Synthesis from Aniline and Maleic Anhydride

A significant advancement in the synthesis of quinoline-2,3-dicarboxylic acid involves a multi-step process starting from readily available aniline and maleic anhydride. This method, detailed in a patent, provides a more practical route for large-scale production.[2] The key steps involve the formation of an anilinosuccinimide, followed by oxidation, cyclization, and subsequent hydrolysis to yield the final diacid.

Experimental Workflow for Synthesis from Aniline and Maleic Anhydride

Caption: Synthetic workflow for quinoline-2,3-dicarboxylic acid.

Detailed Experimental Protocols

Friedländer Synthesis of Diethyl Quinoline-2,3-dicarboxylate

-

Reaction: 2-Aminobenzaldehyde with diethyl oxalacetate.

-

Procedure: A solution of 2-aminobenzaldehyde (1.0 eq) in ethanol is treated with diethyl oxalacetate (1.1 eq) in the presence of a catalytic amount of a base (e.g., piperidine or sodium ethoxide). The mixture is heated to reflux for several hours.

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford diethyl quinoline-2,3-dicarboxylate.

-

Note: Due to the instability of 2-aminobenzaldehyde, it is often generated in situ from a stable precursor.[4]

Synthesis of N-Phenyl-3-anilinosuccinimide

-

Reaction: N-Phenylmaleimide with aniline.

-

Procedure: A solution of N-phenylmaleimide (1.0 eq) and aniline (1.05 eq) in glacial acetic acid is heated at 120 °C for 30 minutes.

-

Work-up and Purification: The reaction mixture is cooled and poured into water. The resulting precipitate is collected by filtration and recrystallized from a suitable solvent like isopropyl alcohol to yield N-phenyl-3-anilinosuccinimide.[5]

Hydrolysis of N-Phenylacridinimide to Quinoline-2,3-dicarboxylic Acid

-

Reaction: Base-mediated hydrolysis of N-phenylacridinimide.

-

Procedure: A mixture of N-phenylacridinimide (1.0 eq) and sodium hydroxide (4.0 eq) in a mixture of ethanol and water is heated at reflux for three hours. Water is then added, and the ethanol is removed by distillation. The resulting aqueous solution is heated at reflux for an additional two hours.

-

Work-up and Purification: The solution is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise until the mixture is acidic, leading to the precipitation of quinoline-2,3-dicarboxylic acid. The solid product is collected by filtration, washed with water, and dried.[5]

| Synthetic Method | Starting Materials | Key Reagents | Typical Yield | Reference |

| Friedländer Synthesis | 2-Aminobenzaldehyde, Diethyl oxalacetate | Base catalyst (e.g., piperidine) | Moderate | [2] |

| Ozonolysis | Acridine | Ozone, Oxidizing agent (e.g., H₂O₂) | Variable | [2] |

| From Anilinosuccinimide | N-Phenyl-3-anilinosuccinimide | MnO₂, DMF-DMA, NaOH, HCl | Good | [5] |

Biological and Pharmacological Significance

The quinoline carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[6] Derivatives of quinoline-2,3-dicarboxylic acid have been investigated for various therapeutic applications.

NMDA Receptor Antagonism

While quinolinic acid is a known agonist at the NMDA receptor, certain derivatives of quinoline-2-carboxylic acid act as antagonists at the glycine co-agonist site of the NMDA receptor.[3] This antagonistic activity is of significant interest for the development of neuroprotective agents for conditions associated with glutamate excitotoxicity.

Signaling Pathway of NMDA Receptor Modulation

Caption: Modulation of the NMDA receptor by agonists and antagonists.

Other Biological Activities

Derivatives of quinoline carboxylic acids have demonstrated a broad spectrum of biological activities, including:

-

Antimicrobial Activity: Various substituted quinoline-3-carboxylic acids have been synthesized and evaluated for their potential as antimicrobial agents.

-

Anti-inflammatory and Antiproliferative Effects: Studies have shown that certain quinoline carboxylic acid derivatives exhibit anti-inflammatory properties and can inhibit the proliferation of cancer cell lines.[6]

| Derivative Class | Biological Target/Activity | Reported IC₅₀/Activity | Reference |

| 4-Substituted-quinoline-2-carboxylic acids | Glycine site of NMDA receptor (antagonist) | IC₅₀ = 0.57 µM (for 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid) | |

| Quinoline-3-carboxylic acids | Protein kinase CK2 (inhibitor) | IC₅₀ in the range of 0.65 to 18.2 µM | [7] |

| Quinoline-4-carboxylic acids | Dihydroorotate Dehydrogenase (DHODH) (inhibitor) | Potent inhibition observed | [8] |

| Various quinoline carboxylic acids | Anti-inflammatory (LPS-induced in RAW264.7 macrophages) | Appreciable anti-inflammatory affinities | [6] |

Conclusion

Quinoline-2,3-dicarboxylic acid and its derivatives represent a versatile and historically significant class of heterocyclic compounds. From their early synthesis through classical organic reactions to the development of more robust industrial processes, the chemistry of these molecules has continually evolved. Their diverse biological activities, particularly the NMDA receptor antagonism exhibited by certain derivatives, underscore their potential as scaffolds for the development of novel therapeutics. This guide provides a foundational understanding for researchers and scientists to further explore the rich chemistry and pharmacology of quinoline-2,3-dicarboxylic acids.

References

- 1. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]

- 2. EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Metal-Free Synthesis of Substituted Quinoline-2,4-dicarboxylates: An Efficient Approach for Pharmaceutical Scaffolds

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The development of efficient and environmentally benign synthetic methodologies for substituted quinolines is therefore of significant interest to the drug development community. Traditional syntheses of quinolines often rely on harsh reaction conditions, toxic reagents, or transition-metal catalysts, which can lead to product contamination with trace metals—a critical concern in pharmaceutical manufacturing.[2][3] This document details a robust and versatile metal-free protocol for the synthesis of substituted quinoline-2,4-dicarboxylates, offering a cleaner and more sustainable alternative.

Method Overview: Iodine-Catalyzed One-Pot Synthesis

Advantages of the Metal-Free Approach:

-

Avoids Metal Contamination: Crucial for the synthesis of active pharmaceutical ingredients (APIs).[3]

-

Environmentally Benign: Utilizes a low-cost and non-toxic catalyst (molecular iodine).[3]

-

High Atom Economy: A one-pot, pseudo three-component reaction maximizes the incorporation of starting materials into the final product.

-

Broad Substrate Scope: Tolerates a variety of substituents on the aryl amine, allowing for the generation of diverse compound libraries.[3]

-

Operational Simplicity: The procedure is straightforward and does not require specialized equipment.[3]

Data Presentation

The following table summarizes the substrate scope and corresponding yields for the metal-free synthesis of various substituted quinoline-2,4-dicarboxylates, as adapted from the literature.

| Entry | Aryl Amine Substituent (R¹) | Dialkyl Acetylenedicarboxylate (R²) | Product | Yield (%) |

| 1 | H | Methyl | Dimethyl quinoline-2,4-dicarboxylate | 85 |

| 2 | 4-Methyl | Methyl | Dimethyl 6-methylquinoline-2,4-dicarboxylate | 88 |

| 3 | 4-Methoxy | Methyl | Dimethyl 6-methoxyquinoline-2,4-dicarboxylate | 90 |

| 4 | 4-Chloro | Methyl | Dimethyl 6-chloroquinoline-2,4-dicarboxylate | 82 |

| 5 | 4-Bromo | Methyl | Dimethyl 6-bromoquinoline-2,4-dicarboxylate | 80 |

| 6 | 3-Methyl | Methyl | Dimethyl 7-methylquinoline-2,4-dicarboxylate | 78 |

| 7 | 3-Methoxy | Methyl | Dimethyl 7-methoxyquinoline-2,4-dicarboxylate | 85 |

| 8 | 2-Methyl | Methyl | Dimethyl 8-methylquinoline-2,4-dicarboxylate | 75 |

| 9 | H | Ethyl | Diethyl quinoline-2,4-dicarboxylate | 83 |

| 10 | 4-Methyl | Ethyl | Diethyl 6-methylquinoline-2,4-dicarboxylate | 86 |

Experimental Protocols

General Procedure for the Metal-Free Synthesis of Substituted Quinoline-2,4-dicarboxylates

Materials:

-

Substituted aryl amine (1.0 mmol)

-

Dialkyl acetylenedicarboxylate (2.2 mmol)

-

Molecular iodine (I₂) (0.2 mmol, 20 mol%)

-

Acetonitrile (CH₃CN) (3 mL)

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Standard workup and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted aryl amine (1.0 mmol), acetonitrile (3 mL), and molecular iodine (0.2 mmol).

-

Stir the mixture at room temperature for 5 minutes.

-

Add the dialkyl acetylenedicarboxylate (2.2 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for the time required for the reaction to complete (typically monitored by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure substituted quinoline-2,4-dicarboxylate.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

Experimental Workflow

Caption: A schematic overview of the experimental workflow for the metal-free synthesis of substituted quinoline-2,4-dicarboxylates.

Proposed Reaction Mechanism

Caption: The proposed reaction mechanism involves a sequence of Michael additions followed by cyclization and iodine-mediated aromatization.

References

- 1. 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. Bot-Check [katalog.slub-dresden.de]

Application of Dimethyl Quinoline-2,3-dicarboxylate in the Synthesis of Imidazolinone Herbicides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dimethyl Quinoline-2,3-dicarboxylate as a key starting material in the synthesis of potent imidazolinone herbicides. The primary herbicidal compound synthesized from this precursor is 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)quinoline-3-carboxylic acid, commonly known as Imazaquin.

Imazaquin is a selective, systemic herbicide effective for both pre- and post-emergence control of a wide spectrum of broad-leaved weeds and grasses.[1][2] Its mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[1][3][4][5] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1][6][7] Inhibition of AHAS disrupts protein synthesis, which in turn interferes with DNA synthesis and cell growth, ultimately leading to plant death.[1]

Quantitative Data

The herbicidal efficacy of Imazaquin is well-established. While specific IC50 or EC50 values from single studies can vary depending on the target species and experimental conditions, its effectiveness is demonstrated by its application rates in agricultural settings.

| Herbicide | Common Name | Application Rate (a.e./ha) | Spectrum of Control |

| 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)quinoline-3-carboxylic acid | Imazaquin | 70-140 g | Broad-leaved weeds, grasses, and sedges |

a.e./ha: acid equivalent per hectare[1]

Experimental Protocols

The synthesis of Imazaquin from this compound is a multi-step process. The initial and crucial step, which is not explicitly detailed in the patent literature for imidazolinone synthesis, is the hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid. Subsequently, the established patented procedures can be followed.

Step 1: Hydrolysis of this compound to Quinoline-2,3-dicarboxylic acid

This protocol is a standard procedure for the hydrolysis of esters to carboxylic acids.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

Dissolve this compound in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask. A typical molar ratio is 1:2.5 (ester to base).

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

If necessary, remove the alcohol solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

Acidify the solution to a low pH (typically pH 1-2) by the slow addition of concentrated hydrochloric acid. This will precipitate the dicarboxylic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the precipitated Quinoline-2,3-dicarboxylic acid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product, for example, in a vacuum oven, to obtain the pure Quinoline-2,3-dicarboxylic acid.

Step 2: Synthesis of Quinoline-2,3-dicarboxylic anhydride

This protocol is based on procedures for the formation of anhydrides from dicarboxylic acids.

Materials:

-

Quinoline-2,3-dicarboxylic acid

-

Acetic anhydride or another suitable dehydrating agent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

Place the dried Quinoline-2,3-dicarboxylic acid in a round-bottom flask.

-

Add an excess of acetic anhydride.

-

Heat the mixture, with stirring, to reflux.

-

Maintain the reflux until the reaction is complete, which can be monitored by the cessation of acetic acid evolution or by spectroscopic methods.

-

Cool the reaction mixture. The anhydride may precipitate upon cooling.

-

Remove the excess acetic anhydride under reduced pressure.

-

The crude anhydride can be purified by recrystallization from a suitable solvent if necessary.

Step 3: Synthesis of 2-(1-carbamoyl-1,2-dimethylpropylcarbamoyl)quinoline-3-carboxylic acid

This step involves the reaction of the anhydride with the key amine intermediate.

Materials:

-

Quinoline-2,3-dicarboxylic anhydride

-

2-amino-2,3-dimethylbutanamide

-

A suitable aprotic solvent (e.g., dichloromethane, toluene)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the Quinoline-2,3-dicarboxylic anhydride in an appropriate aprotic solvent in a round-bottom flask.

-

Add a solution of 2-amino-2,3-dimethylbutanamide in the same solvent to the flask.

-

Stir the reaction mixture at room temperature. The reaction is typically exothermic.

-

Continue stirring until the reaction is complete, as indicated by TLC.

-

The product, an intermediate amide-acid, may precipitate from the reaction mixture.

-

The product can be isolated by filtration or by removing the solvent under reduced pressure.

Step 4: Cyclization to 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)quinoline-3-carboxylic acid (Imazaquin)

This is the final cyclization step to form the imidazolinone ring.

Materials:

-

2-(1-carbamoyl-1,2-dimethylpropylcarbamoyl)quinoline-3-carboxylic acid

-

A suitable base (e.g., sodium hydroxide, potassium hydroxide)

-

Water or a suitable solvent mixture

-

Round-bottom flask

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Acid for neutralization (e.g., hydrochloric acid)

Procedure:

-

Suspend or dissolve the intermediate from Step 3 in an aqueous solution of a base such as sodium hydroxide.

-

Heat the mixture to facilitate the cyclization reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with an acid, such as hydrochloric acid, to precipitate the final product, Imazaquin.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and dry to obtain the final product.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway from this compound to Imazaquin.

Mode of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)

Caption: Mechanism of action of Imazaquin via inhibition of the AHAS enzyme.

References

- 1. High Quality Weed Killer Herbicide Imazaquin [rayfull.net]

- 2. EXTOXNET PIP - IMAZAQUIN [extoxnet.orst.edu]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 6. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidazolinone-tolerant crops: history, current status and future - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Pharmaceutical Application of Dimethyl Quinoline-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Dimethyl Quinoline-2,3-dicarboxylate as a precursor for the synthesis of advanced pharmaceutical agents, particularly focusing on the development of Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Detailed experimental protocols and relevant data are provided to guide researchers in this promising area of drug discovery.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3][4] this compound serves as a versatile precursor, readily transformed into key intermediates for the synthesis of potent and selective drug candidates. A critical application of this precursor is in the synthesis of quinoline-3-carboxylic acid, a foundational building block for a class of highly effective PARP inhibitors.[5][6]

PARP inhibitors represent a targeted cancer therapy that exploits the concept of synthetic lethality.[1] In cancers with deficiencies in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks, ultimately resulting in cancer cell death.[1][7] This targeted approach offers a promising therapeutic window, sparing healthy tissues with intact DNA repair mechanisms.[1]

This document outlines the synthetic pathway from this compound to quinoline-3-carboxamide-based PARP inhibitors, providing detailed protocols, quantitative data, and visualizations of the relevant biological pathways and experimental workflows.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step conversion of this compound to the key quinoline-3-carboxamide scaffold, which is the core of many potent PARP inhibitors.

Caption: Synthetic route from this compound to Quinoline-3-carboxamide PARP inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Quinoline-3-carboxylic acid from this compound

This protocol describes the hydrolysis of this compound to 2,3-quinolinedicarboxylic acid, followed by selective decarboxylation to yield quinoline-3-carboxylic acid.[5]

Materials:

-

This compound

-

Methanol

-

10% Sodium Hydroxide (NaOH) aqueous solution

-

Concentrated Hydrochloric Acid (HCl)

-

Anisole

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

pH meter or pH paper

-

Filtration apparatus (Büchner funnel, filter paper)

-

Column chromatography setup (optional)

Procedure:

-

Hydrolysis:

-

Dissolve Dimethyl 2,3-quinolinedicarboxylate (e.g., 35.0 g) in methanol (100 mL) in a round-bottom flask.[5]

-

Add 10% aqueous NaOH solution (200 mL) to the flask.[5]

-

Heat the mixture to reflux for 2 hours with stirring.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the solution to a pH of approximately 2 with concentrated HCl, which will cause a precipitate to form.[5]

-

Collect the precipitate (2,3-quinolinedicarboxylic acid) by filtration, wash with cold water, and dry.[5]

-

-

Decarboxylation:

-

Add the dried 2,3-quinolinedicarboxylic acid (e.g., 26.1 g) to anisole (300 mL) in a suitable reaction vessel.[5]

-

Heat the mixture to 153°C with stirring and maintain this temperature for four hours. Caution: This decomposition reaction has the potential to be exothermic and should be heated slowly above 95°C.[5]

-

Cool the reaction mixture to room temperature. A precipitate of quinoline-3-carboxylic acid will form.[5]

-

Collect the solid product by filtration, wash with a cold solvent (e.g., petroleum ether), and dry.[5]

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

-

Quantitative Data:

| Precursor | Product | Yield |

| This compound | Quinoline-3-carboxylic acid | ~70% |

Table 1: Expected yield for the synthesis of Quinoline-3-carboxylic acid.

Protocol 2: Synthesis of Quinoline-3-carboxamide Derivatives (General Procedure for Amide Coupling)

This protocol outlines a general method for the coupling of quinoline-3-carboxylic acid with a desired amine to form the corresponding quinoline-3-carboxamide, a key step in the synthesis of many PARP inhibitors.

Materials:

-

Quinoline-3-carboxylic acid

-

Substituted amine (e.g., aniline, piperazine derivative)

-

Coupling agent (e.g., HATU, HBTU, EDCI/HOBt)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification supplies (separatory funnel, drying agent, silica gel for chromatography)

Procedure:

-

To a solution of quinoline-3-carboxylic acid (1.0 eq) in an anhydrous solvent under an inert atmosphere, add the coupling agent (1.1-1.5 eq) and the organic base (2.0-3.0 eq).